molecular formula C14H14N6O4S B2615687 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1324680-01-4

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B2615687
CAS RN: 1324680-01-4
M. Wt: 362.36
InChI Key: ASCZCXMNSWHKHA-UHFFFAOYSA-N
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Description

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H14N6O4S and its molecular weight is 362.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • A class of sulfone-linked bis heterocycles, including oxadiazole derivatives, demonstrated antimicrobial activity against bacteria like Pseudomonas aeruginosa and fungi like Penicillium chrysogenum, with some compounds showing comparable activity to chloramphenicol and ketoconazole. Additionally, cytotoxic activity was observed in A549 lung carcinoma cells, highlighting potential therapeutic applications in antimicrobial and cancer treatment areas (Muralikrishna et al., 2012).
  • Novel benzene sulfonamide pyrazole oxadiazole derivatives exhibited antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) suggested potential mechanisms for their antitubercular effects. These compounds showed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, compared to the standard ampicillin, with one compound showing active antitubercular properties against M. tuberculosis H37Rv (Shingare et al., 2022).

Antifungal and Antibacterial Activities

  • Synthesized sulfone derivatives containing 1,3,4-oxadiazole moieties showed significant antifungal activities against various plant pathogenic fungi, with some compounds outperforming commercial fungicides like hymexazol. These findings suggest the potential for developing new agrochemicals targeting fungal infections in crops (Xu et al., 2011).
  • New sulfone compounds containing the 1,3,4-oxadiazole moiety were synthesized and tested for their antibacterial bioactivities against tobacco bacterial wilt caused by Ralstonia solanacearum. Compounds demonstrated promising in vitro antibacterial activities, with some showing stronger effects than commercial bactericides, indicating their potential use in developing bactericides for plant diseases (Xu et al., 2012).

Antioxidant Activity

  • Bis and tris heterocycles, including oxadiazole derivatives with a styryl sulfonylmethyl group, were prepared and evaluated for their antioxidant activities. One compound exhibited radical scavenging activity superior to that of the standard ascorbic acid, suggesting potential for antioxidant applications (Basha et al., 2014).

properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S/c1-8-12(9(2)23-18-8)25(21,22)20-6-10(7-20)14-17-13(19-24-14)11-5-15-3-4-16-11/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCZCXMNSWHKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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